

Application Note: Techniques for Measuring PDE5 Inhibition by Aversin (Avanafil)

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Compound of Interest

Compound Name: Aversin

Cat. No.: B1667687

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Audience: Researchers, scientists, and drug development professionals.

Introduction **Aversin** (avanafil) is a potent and highly selective second-generation phosphodiesterase type 5 (PDE5) inhibitor.[1] PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a crucial role in vasodilation.[2][3] By inhibiting PDE5, avanafil prevents the degradation of cGMP, leading to smooth muscle relaxation and increased blood flow.[2][4] This mechanism of action makes avanafil an effective treatment for erectile dysfunction.[2] Accurate and reproducible measurement of PDE5 inhibition is critical for the research and development of avanafil and other PDE5 inhibitors. This application note provides detailed protocols for both in vitro enzymatic assays and cell-based assays to quantify the inhibitory activity of avanafil on PDE5.

Quantitative Data: Potency and Selectivity of Avanafil

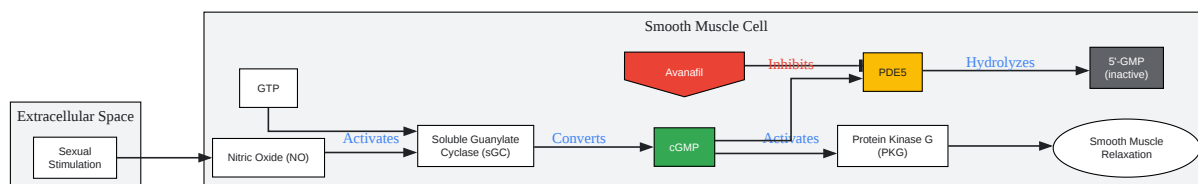
Avanafil demonstrates strong, competitive inhibition of the PDE5 enzyme.[5] Its potency is significantly higher for PDE5 compared to other phosphodiesterase isoenzymes, which contributes to its favorable side-effect profile.[1][6][7]

Parameter	Avanafil	Sildenafil	Vardenafil	Tadalafil
Mean IC50 for PDE5 (nM)	5.2[5][8]	1.6[8]	0.1[8]	4.0[8]
Selectivity for PDE1 vs. PDE5	>10,000-fold[8]	375-fold[8]	1,000-fold[8]	>10,000-fold[8]
Selectivity for PDE6 vs. PDE5	121-fold[8]	16-fold[8]	21-fold[8]	550-fold[8]
Selectivity for PDE11 vs. PDE5	>1,900-fold	7.1-fold	19-fold	11-fold

Table 1: In vitro potency (IC50) and selectivity of avanafil for PDE5 compared to other common PDE5 inhibitors. Data compiled from multiple sources.[5][6][8]

Signaling Pathway

The efficacy of avanafil is rooted in its modulation of the NO/cGMP signaling pathway. Upon sexual stimulation, nitric oxide (NO) is released from nerve terminals and endothelial cells, which then activates soluble guanylate cyclase (sGC).[3][9][4] sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[3][9][4] cGMP, in turn, activates protein kinase G (PKG), leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.[10] PDE5 terminates this signal by hydrolyzing cGMP to the inactive 5'-GMP.[11] Avanafil competitively inhibits PDE5, leading to an accumulation of cGMP and enhanced vasodilation.[2][9][4]



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cGMP signaling pathway and the inhibitory action of Avanafil.

Experimental Protocols

Protocol 1: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of avanafil against purified recombinant human PDE5A1 enzyme using a fluorescence polarization (FP) assay.

Principle: This assay is based on the competition between a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) and the product of the enzymatic reaction (5'-GMP) for a specific binding agent. When the fluorescent substrate is hydrolyzed by PDE5, the resulting 5'-GMP binds to a larger binding agent, causing an increase in fluorescence polarization.[2][4] Inhibition of PDE5 by avanafil results in less hydrolysis of the substrate and thus a lower fluorescence polarization signal.

Materials:

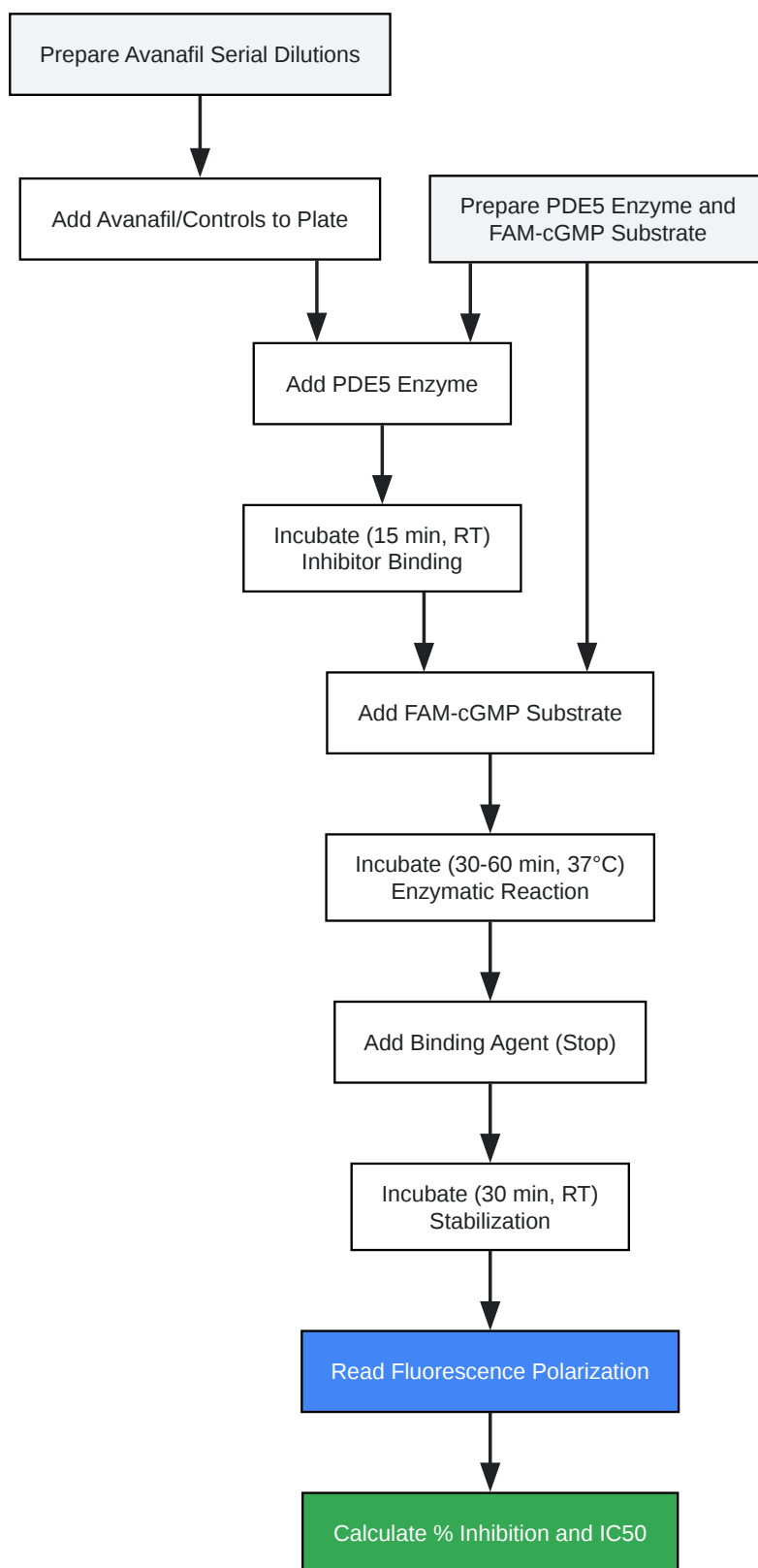
- Recombinant human PDE5A1 enzyme
- FAM-Cyclic-3',5'-GMP (fluorescent substrate)
- Binding Agent (specific for 5'-GMP)

- Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
- **Aversin** (avanafil)
- Positive control (e.g., Sildenafil)
- DMSO
- Black, low-volume 384-well microplates
- Microplate reader capable of measuring fluorescence polarization

Procedure:

- Compound Preparation:
 - Prepare a 10 mM stock solution of avanafil in DMSO.
 - Perform serial dilutions of the avanafil stock solution in assay buffer to create a range of test concentrations (e.g., from 1 μ M to 0.01 nM). Also, prepare serial dilutions for the positive control. The final DMSO concentration in the assay should be \leq 1%.
- Reagent Preparation:
 - Thaw all enzymatic components on ice.
 - Dilute the recombinant PDE5A1 enzyme in cold assay buffer to the desired working concentration.
 - Dilute the FAM-Cyclic-3',5'-GMP substrate in assay buffer to its working concentration.
- Assay Protocol:
 - Add 5 μ L of the serially diluted avanafil, positive control, or vehicle control (assay buffer with DMSO) to the wells of the 384-well microplate.
 - Add 10 μ L of the diluted PDE5 enzyme solution to each well, except for the "no enzyme" control wells.

- Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding 10 µL of the diluted FAM-cGMP substrate solution to all wells.
- Incubate the plate for 30-60 minutes at 37°C.
- Stop the reaction by adding 10 µL of the Binding Agent to all wells.
- Incubate for an additional 30 minutes at room temperature to allow the binding to stabilize.
- Data Acquisition:
 - Read the fluorescence polarization of each well using a microplate reader with appropriate filters for fluorescein (Excitation ≈ 485 nm, Emission ≈ 530 nm).
- Data Analysis:
 - Calculate the percentage of PDE5 inhibition for each concentration of avanafil using the following formula: $\% \text{ Inhibition} = 100 * (1 - (mP_{\text{sample}} - mP_{\text{blank}}) / (mP_{\text{control}} - mP_{\text{blank}}))$ where mP_{sample} is the millipolarization value of the test well, mP_{blank} is the value from the "no enzyme" well, and mP_{control} is the value from the vehicle control well.
 - Plot the percent inhibition against the logarithm of the avanafil concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.



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Workflow for the in vitro PDE5 inhibition fluorescence polarization assay.

Protocol 2: Cell-Based cGMP Accumulation Assay

This protocol measures the ability of avanafil to increase intracellular cGMP levels in a cellular context following stimulation with a nitric oxide donor.

Principle: Cells that endogenously or recombinantly express PDE5 are pre-treated with avanafil. Subsequently, cGMP production is stimulated by a nitric oxide (NO) donor, such as sodium nitroprusside (SNP).^{[8][12]} In the presence of avanafil, the degradation of cGMP by PDE5 is inhibited, leading to its accumulation within the cells. The intracellular cGMP levels are then quantified using a competitive immunoassay, such as an ELISA or a homogeneous time-resolved fluorescence (HTRF) assay.

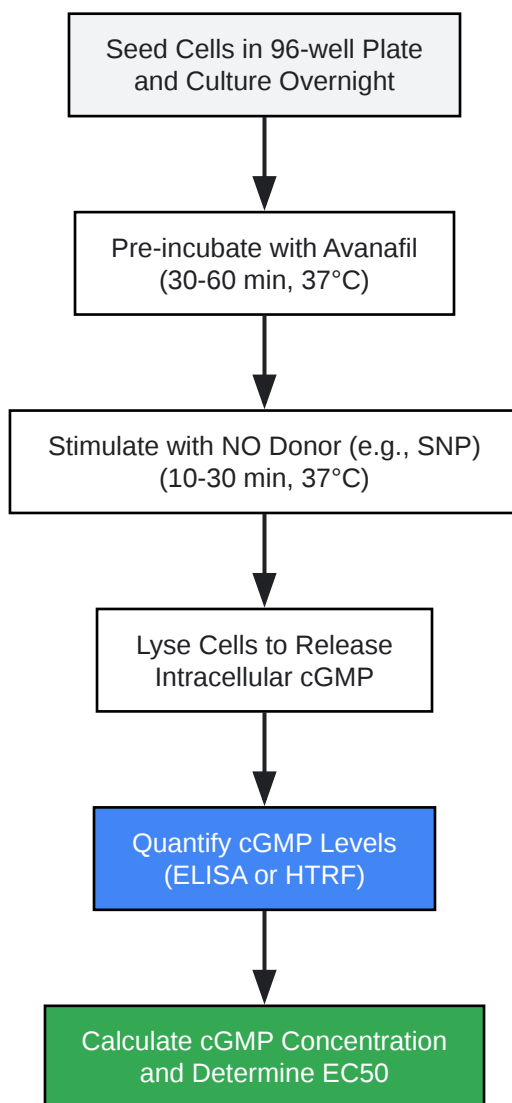
Materials:

- A relevant cell line (e.g., vascular smooth muscle cells, or a transfected cell line like HEK293 expressing PDE5)
- Cell culture medium and supplements
- **Aversin** (avanafil)
- Nitric oxide donor (e.g., Sodium Nitroprusside - SNP)
- Cell lysis buffer
- cGMP quantification kit (e.g., ELISA or HTRF)
- White or clear 96-well cell culture plates
- Plate reader compatible with the chosen cGMP quantification kit

Procedure:

- Cell Seeding:
 - Plate the cells in a 96-well plate at an appropriate density (e.g., 1×10^4 to 5×10^4 cells/well) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

- Compound Preparation:
 - Prepare a serial dilution of avanafil in serum-free medium. The final DMSO concentration should be kept below 0.1%.
- Assay Protocol:
 - Remove the culture medium from the wells.
 - Pre-incubate the cells with various concentrations of avanafil or vehicle control for 30-60 minutes at 37°C.
 - Stimulate the cells by adding a fixed concentration of an NO donor (e.g., 10 μ M SNP) to each well.
 - Incubate for 10-30 minutes at 37°C to allow for cGMP production.
- Cell Lysis:
 - Aspirate the medium and wash the cells once with cold PBS.
 - Lyse the cells by adding the lysis buffer provided in the cGMP assay kit and incubate as per the manufacturer's instructions (e.g., on ice for 10-20 minutes).
- cGMP Quantification:
 - Perform the cGMP assay on the cell lysates according to the manufacturer's protocol for the chosen kit (ELISA or HTRF).
- Data Analysis:
 - Calculate the concentration of cGMP in each well based on the standard curve generated.
 - Plot the cGMP concentration against the logarithm of the avanafil concentration and fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration of avanafil that produces 50% of the maximal cGMP accumulation).



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Workflow for a cell-based cGMP accumulation assay.

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